

Mianserin vs mirtazapine receptor binding affinity differences

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Compound Focus: Mianserin Hydrochloride

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Receptor Binding Profile Comparison

The table below summarizes the key receptor binding and functional activities of mianserin and mirtazapine. The data is primarily presented as pKi values (the negative logarithm of the inhibition constant, where a higher value indicates greater affinity) [1].

Receptor / Target	Mianserin Activity	Mianserin Affinity (pKi)	Mirtazapine Activity	Mirtazapine Affinity / Notes
α 2-Adrenoceptor	Antagonist [1]	~7.4 - 7.6 (human) [1]	Antagonist [2] [3]	Primary mechanism (enhances NE/5-HT release) [2]
5-HT2A (Serotonin)	Antagonist [1]	8.37 (human) [1]	Antagonist [2] [3]	Contributes to low sexual dysfunction/GI effects [2]
5-HT2C (Serotonin)	Inverse Agonist [1]	8.36 (human) [1]	Antagonist [2] [3]	Contributes to low sexual dysfunction/GI effects & weight gain [2]

Receptor / Target	Mianserin Activity	Mianserin Affinity (pKi)	Mirtazapine Activity	Mirtazapine Affinity / Notes
5-HT ₃ (Serotonin)	Information Missing	Information Missing	Antagonist [2]	Contributes to low GI side effects [2]
5-HT _{1e/1F} (Serotonin)	Agonist [4]	EC ₅₀ = 123.3 nM (5-HT _{1eR}) [4]	Agonist [4]	May explain clinically observed antimigraine properties [4]
Histamine H ₁	Antagonist [1]	9.26 (human) [1]	Potent Antagonist [2] [3]	Primary cause of sedation and weight gain [2]
Noradrenaline Transporter	Uptake Inhibitor [1]	7.6 (human) [1]	No significant inhibition [2] [3]	Not a primary mechanism [2]
κ-Opioid Receptor	Partial Agonist [5]	~12-18x higher affinity for κ- than μ- and δ- receptors [5]	Agonist [5]	Direct agonist activity shown in vitro [5]
Muscarinic Receptors	Information Missing	Information Missing	Weak Antagonist [2] [3]	Contributes to mild anticholinergic effects [2]

Key Experimental Findings and Protocols

Several studies provide deeper insights through specific experimental approaches:

- **Anti-inflammatory Mechanism of Mianserin:** A 2019 study designed mianserin derivatives to reduce 5-HT receptor binding [1]. The lead compound showed dramatically reduced 5-HT receptor affinity in **radioligand binding assays using rat cerebral cortex**, yet retained the ability to inhibit endosomal **Toll-like receptor 7/9 signaling in primary human macrophages** and spontaneous cytokine production in **human rheumatoid synovial tissue cultures** [1]. This demonstrates that mianserin's anti-inflammatory effects are independent of 5-HT receptor activity [1].

- **Unexpected Agonism at 5-HT1e/1F Receptors:** A 2024 screening of aminergic drugs revealed that both mianserin and mirtazapine act as **potent agonists** at the 5-HT1e and 5-HT1F receptors [4]. This was determined using a **cAMP inhibition assay (GloSensor)** and a **BRET-based G protein activation assay**, with mianserin showing EC50 values of 123.3 nM at 5-HT1eR and 47.5 nM at 5-HT1FR [4]. This agonism, structurally characterized by **cryo-EM**, suggests a mechanism for their clinically observed antimigraine effects [4].
- **Agonist Activity at κ -Opioid Receptors:** A 2012 study investigated the effects of mianserin on cloned and native opioid receptors [5]. In **radioligand binding assays on CHO cells expressing human opioid receptors**, mianserin displayed a 12- to 18-fold higher affinity for κ - than for μ - and δ -opioid receptors [5]. Functional activity was confirmed in **[³⁵S]GTP γ S binding assays** in CHO/KOP cells and rat brain membranes, where mianserin and mirtazapine acted as agonists, and also stimulated **ERK1/2 phosphorylation**, which was blocked by the κ -selective antagonist nor-BNI [5].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the key signaling pathways affected by mianserin and mirtazapine, based on the experimental findings cited above.

Key Distinctions for Research and Development

- **Structural Analogs with Nuanced Profiles:** While both drugs are tetracyclic antidepressants with core antagonism at α 2-adrenoceptors, histamine H1, and 5-HT2 receptors, their binding affinities and activities at other targets diverge significantly [1] [2]. Mianserin has weak noradrenaline reuptake inhibition, whereas mirtazapine lacks this activity entirely [1] [2].
- **Beyond Monoamines: Unexplored Therapeutic Potential:** Recent research highlights mechanisms beyond their classic monoaminergic profiles. The **anti-inflammatory effects of mianserin via TLR inhibition** and the **agonism of both drugs at 5-HT1e/1F and κ -opioid receptors** present novel avenues for drug repurposing, such as in inflammatory diseases, migraine, and pain management [1] [4] [5].

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